2-Amino-5-methyl-3-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-amino-5-methyl-3-nitrobenzoic acid often involves reactions such as Fischer esterification and nitration processes. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a compound with a similar structure, is performed using a simple one-pot Fischer esterification reaction (Kam, Levonis, & Schweiker, 2020). Another example is the environmentally friendly nitration process of methyl 3-methylbenzoate for synthesizing 5-methyl-2-nitrobenzoic acid, showcasing a high selectivity of substrates (Mei, Yao, Yu, & Yao, 2018).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound, such as 5-amino-2-nitrobenzoic acid, has been determined using X-ray diffraction methods. This compound crystallizes in the monoclinic space group with specific lattice parameters, and the molecules form hydrogen-bonded dimers (Mrozek & Głowiak, 2004).
Chemical Reactions and Properties
These compounds often exhibit interesting chemical reactions and properties. For example, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets through a combination of hydrogen bonds (Portilla et al., 2007). Additionally, the nitro group's position significantly influences the outcome of reactions involving 2-amino nitrobenzoic acids, as demonstrated in the synthesis of various quinazolin-4-ones (Heppell & Al‐Rawi, 2015).
Physical Properties Analysis
The physical properties of these compounds can be quite distinctive. For instance, the crystal and molecular structures of similar compounds, such as 2-amino-4-nitrobenzoic acid, have been extensively studied, revealing specific crystallographic details and hydrogen bonding patterns (Wardell & Tiekink, 2011).
Chemical Properties Analysis
The chemical properties of this compound and related compounds are characterized by their reactivity and the formation of various molecular structures. For example, the reaction of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles leads to the formation of unusual amino acids and facilitates esterification and acetylene hydration (Trofimov et al., 2009).
Scientific Research Applications
1. Synthesis of Agrochemicals
2. Educational Applications in Chemistry
This compound is also utilized in educational settings, specifically in organic chemistry courses. An example is the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification, a process designed as an experiment for introductory organic chemistry courses (Caleb M Kam, Stephan M Levonis, Stephanie S. Schweiker, 2020).
3. Metal-Organic Synthesis
In the field of metal-organic chemistry, 2-Amino-5-methyl-3-nitrobenzoic acid is involved in forming metal complexes. For instance, it reacts with silver oxide and other compounds to produce a mononuclear silver(I) complex, which exhibits high cytotoxicity to both normal and carcinoma cells (Nong Wang, Qi Shi, 2011).
4. Crystallography and Structural Chemistry
The compound contributes to the study of crystallography and structural chemistry. The crystal structure of related compounds, such as 5-amino-2-nitrobenzoic acid, has been determined to understand better the intermolecular interactions and properties (R. Mrozek, T. Głowiak, 2004).
5. Biochemistry and Analytical Applications
In biochemistry, derivatives of this compound are synthesized for specific analytical purposes, such as determining sulfhydryl groups in biological materials (G. Ellman, 1959).
6. Solubility Studies and Chemical Properties
Research has been conducted to understand the solubility and chemical properties of related compounds, like 2-methyl-3-nitrobenzoic acid, which provides insights into their behavior in various solvents (Erin Hart et al., 2017).
7. Pharmaceutical Research
Although directly related research on this compound in pharmaceuticals is limited, its derivatives and similar compounds have been synthesized and studied for potential pharmaceutical applications (A. Elomri et al., 1999).
Safety and Hazards
properties
IUPAC Name |
2-amino-5-methyl-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUISNJFUYWQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282957 | |
Record name | 2-amino-5-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5465-34-9 | |
Record name | 5465-34-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-5-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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